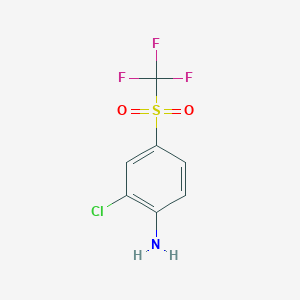

2-Chloro-4-(trifluoromethylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMFRIDLDMKZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 2-Chloro-4-(trifluoromethylsulfonyl)aniline

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the chloro, amino, and trifluoromethylsulfonyl groups onto the benzene (B151609) ring. The order of these introductions is critical for achieving the desired regiochemistry.

Strategies for Incorporating the Trifluoromethylsulfonyl Moiety

The introduction of the trifluoromethylsulfonyl (CF₃SO₂) group onto an aromatic ring is a key step. This powerful electron-withdrawing group significantly influences the reactivity of the molecule. Several methods have been developed for the preparation of aryl trifluoromethyl sulfones.

One common strategy involves the oxidation of a corresponding aryl trifluoromethyl sulfide. This precursor can be synthesized through various methods, including the trifluoromethylthiolation of aryl halides or diazonium salts. For instance, an aryl diazonium salt can be reacted with a trifluoromethylthiolating agent to yield the aryl trifluoromethyl sulfide, which is then oxidized to the sulfone.

Another approach is the direct trifluoromethylsulfonylation of an aromatic compound. This can be achieved by reacting an organometallic aryl species (e.g., an aryllithium or Grignard reagent) with a trifluoromethanesulfonyl source like trifluoromethanesulfonyl chloride (CF₃SO₂Cl). However, the regioselectivity of this method can be a challenge.

More recent methods involve the use of specialized reagents. For example, arylsulfonyl chlorides can be converted to aryl trifluoromethyl sulfones in a tandem reaction with Umemoto's reagent II. researchgate.net Additionally, copper-catalyzed trifluoromethylation of arylsulfinates with Togni's reagent provides another route to aryl trifluoromethyl sulfones. researchgate.net

A plausible synthetic route to a precursor for this compound could start with 3-chloroaniline. The amino group would first be protected, for example, as an acetamide, to prevent side reactions and to moderate its directing effect. The protected aniline (B41778) could then be subjected to a trifluoromethylsulfonylation reaction. Given that the acetamido group is an ortho-, para-director and the chloro group is also an ortho-, para-director, careful optimization of reaction conditions would be necessary to achieve the desired substitution at the 4-position relative to the chlorine atom. After the introduction of the trifluoromethylsulfonyl group, deprotection of the amino group would yield this compound.

| Starting Material | Reagent(s) | Product | Key Features |

| Arylsulfonyl chloride | Umemoto's reagent II | Aryl trifluoromethyl sulfone | Tandem reaction, mild conditions. researchgate.net |

| Arylsulfinate | Togni's reagent, Cu catalyst | Aryl trifluoromethyl sulfone | Good functional group tolerance. researchgate.net |

| Aryne precursor | CF₃SO₂-containing nucleophile | Aryl trifluoromethyl sulfone | Formal insertion into C-SO₂CF₃ bonds. |

Regioselective Chlorination Approaches on Trifluoromethylsulfonyl-Substituted Anilines

An alternative synthetic strategy involves the chlorination of 4-(trifluoromethylsulfonyl)aniline. In this scenario, the directing effects of the amino group (ortho-, para-directing and activating) and the trifluoromethylsulfonyl group (meta-directing and deactivating) are crucial. The amino group is a much stronger activating group, and therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group.

Direct chlorination of anilines can be challenging due to over-chlorination and oxidation side reactions. To control the regioselectivity and reactivity, the amino group is often protected as an acetamide. The resulting N-acetyl-4-(trifluoromethylsulfonyl)aniline would then be subjected to chlorination. The acetamido group is a moderately activating ortho-, para-director, while the trifluoromethylsulfonyl group is a strong deactivating meta-director. The combined directing effects would favor chlorination at the position ortho to the acetamido group and meta to the trifluoromethylsulfonyl group, which corresponds to the desired 2-position.

Various chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). After the chlorination step, the acetyl protecting group can be removed by hydrolysis under acidic or basic conditions to yield this compound.

Recent advances in regioselective chlorination of unprotected anilines include the use of amine organocatalysts with sulfuryl chloride, which has been shown to be highly ortho-selective. researchgate.net Another method utilizes copper(II) chloride in ionic liquids for para-selective chlorination, which would not be suitable for this particular synthetic step but highlights the ongoing development in this area. nih.gov

| Substrate | Chlorinating Agent | Catalyst/Conditions | Selectivity |

| Unprotected Anilines | Sulfuryl Chloride | Secondary Amine Organocatalyst | Ortho-selective researchgate.net |

| Unprotected Anilines | Copper(II) Chloride | Ionic Liquid | Para-selective nih.gov |

| N-acetyl-4-(trifluoromethylsulfonyl)aniline | N-Chlorosuccinimide | Acetic Acid | Ortho to acetamido group |

Amination Protocols for Substituted Chlorinated Aromatic Systems

A third synthetic route involves the introduction of the amino group at a later stage of the synthesis. This can be achieved through nucleophilic aromatic substitution (SNAAr) on a suitable precursor. A potential starting material for this approach is 1,2-dichloro-4-(trifluoromethylsulfonyl)benzene.

In this molecule, the benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing trifluoromethylsulfonyl group. The chlorine atoms are the leaving groups. The reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would lead to the substitution of one of the chlorine atoms. The regioselectivity of the substitution is determined by the positions of the activating and leaving groups. The trifluoromethylsulfonyl group will activate the ortho and para positions for nucleophilic attack. In 1,2-dichloro-4-(trifluoromethylsulfonyl)benzene, the chlorine at the 2-position is ortho to the activating group, and the chlorine at the 1-position is meta. Therefore, nucleophilic attack is more likely to occur at the 2-position, leading to the desired product.

The reaction is typically carried out at elevated temperatures and sometimes high pressures, often in the presence of a catalyst such as a copper salt.

| Substrate | Aminating Agent | Conditions | Product |

| 1,2-dichloro-4-(trifluoromethylsulfonyl)benzene | Ammonia | High temperature, pressure, Cu catalyst | This compound |

| 1,2-dichloro-4-(trifluoromethylsulfonyl)benzene | Sodium Azide followed by reduction | DMF, heat | This compound |

Mechanistic Investigations of Reaction Pathways in the Synthesis of Trifluoromethylsulfonyl Anilines

The synthesis of trifluoromethylsulfonyl anilines involves several fundamental reaction mechanisms. For the incorporation of the trifluoromethylsulfonyl group via trifluoromethylation of arylsulfinates, the mechanism is believed to proceed through a copper-catalyzed cycle.

In the case of regioselective chlorination, the mechanism is typically an electrophilic aromatic substitution. When a protected aniline is used, the acetamido group directs the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. The reaction proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

For the amination of a chlorinated aromatic system via nucleophilic aromatic substitution, the mechanism is an addition-elimination process. A nucleophile (e.g., ammonia) attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing trifluoromethylsulfonyl group, which stabilizes the intermediate. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core is a highly functionalized molecule with potential for further derivatization, allowing for the synthesis of a diverse range of compounds.

Electrophilic Aromatic Substitution Reactions on the Substituted Aniline Ring

Further electrophilic aromatic substitution on this compound is governed by the directing effects of the three existing substituents: the amino group (-NH₂), the chloro group (-Cl), and the trifluoromethylsulfonyl group (-SO₂CF₃).

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Chloro group (-Cl): Weakly deactivating and ortho-, para-directing.

Trifluoromethylsulfonyl group (-SO₂CF₃): Strongly deactivating and meta-directing.

The powerful activating effect of the amino group will dominate the regioselectivity of the reaction. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group. The available positions are 3, 5, and 6.

Position 6: This position is ortho to the amino group and ortho to the chloro group, and meta to the trifluoromethylsulfonyl group.

Position 3: This position is meta to the amino group, meta to the chloro group, and ortho to the trifluoromethylsulfonyl group.

Position 5: This position is para to the chloro group, ortho to the amino group, and ortho to the trifluoromethylsulfonyl group.

Considering the strong activating and directing effect of the amino group, substitution is most likely to occur at positions 6 and 5. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at position 3. The electronic deactivation by the trifluoromethylsulfonyl group will make the reaction slower compared to aniline itself. To achieve monosubstitution and avoid potential side reactions, the amino group may need to be protected, for instance, as an acetamide. This would moderate its activating effect and provide steric bulk that could further influence the regioselectivity.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-chloro-4-(trifluoromethylsulfonyl)aniline and/or 5-Nitro-2-chloro-4-(trifluoromethylsulfonyl)aniline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-chloro-4-(trifluoromethylsulfonyl)aniline and/or 5-Bromo-2-chloro-4-(trifluoromethylsulfonyl)aniline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and/or this compound-5-sulfonic acid |

Nucleophilic Reactions Involving the Amino Group and Other Reactive Centers

The chemical reactivity of this compound is significantly influenced by the electronic properties of its substituents. The aromatic ring is substituted with two potent electron-withdrawing groups: a chloro group at the ortho position and a trifluoromethylsulfonyl group at the para position relative to the amino group. These groups substantially reduce the electron density of the benzene ring and, consequently, decrease the basicity and nucleophilicity of the amino group. chemistrysteps.comwikipedia.org Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the pi system of the ring; this effect is amplified in this compound due to the additional inductive and resonance withdrawal by the -Cl and -SO2CF3 groups. wikipedia.org

Despite this pronounced deactivation, the amino group retains its ability to function as a nucleophile in various chemical reactions, albeit often requiring more forcing conditions or specific catalytic activation compared to aniline or anilines bearing electron-donating groups. chemistrysteps.comnih.gov

N-Arylation and N-Heteroarylation Reactions: The amino group of electron-deficient anilines can act as a nucleophile in aromatic nucleophilic substitution (SNAr) reactions. This typically involves reacting the aniline with a highly electron-poor aromatic or heteroaromatic halide. For instance, studies on the reaction of various anilines with electrophiles like 2-chloroquinoxaline (B48734) have shown that the reaction proceeds via a bimolecular SNAr mechanism. researchgate.net Similarly, substituted anilines have been successfully coupled with 2-chloro-4,6-dimethylpyrimidine (B132427) under microwave conditions. rsc.org For this compound, a reaction of this type would involve the nucleophilic attack of the amino group on an electron-deficient aryl or heteroaryl system, displacing a leaving group to form a new C-N bond.

Reactions with Sulfur Electrophiles: The nucleophilic character of the amino group allows it to react with suitable sulfur-based electrophiles. A notable example is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. Research has demonstrated that sulfonimidoyl fluorides can react with anilines upon activation with a Lewis acid, such as Ca(NTf₂)₂, to form sulfonimidamides. nih.gov Crucially, this reaction has been shown to be effective even for anilines bearing moderately electron-withdrawing groups (e.g., m-CF₃, p-I, m-NO₂), although higher equivalents of the aniline may be required to achieve full conversion. nih.gov This suggests that this compound could likely participate in analogous transformations to yield the corresponding N-substituted sulfonimidamide.

Table 1: Example of Nucleophilic Attack by an Electron-Deficient Aniline on a Sulfonimidoyl Fluoride nih.gov

| Aniline Substrate | Electrophile | Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| 3-Trifluoromethylaniline | (R)-N-Benzoyl-S-(4-tolyl)-S-fluorosulfoximine | Ca(NTf₂)₂ (1 equiv), t-amylOH, 80 °C, 5 h | Sulfonimidamide | 90% |

| 4-Iodoaniline | (R)-N-Benzoyl-S-(4-tolyl)-S-fluorosulfoximine | Ca(NTf₂)₂ (1 equiv), t-amylOH, 80 °C, 5 h | Sulfonimidamide | 72% |

Acylation and Condensation Reactions: Like other primary amines, the amino group of this compound is expected to undergo acylation with acyl chlorides or anhydrides to form the corresponding amides (anilides). wikipedia.org This reaction serves to protect the amino group and further attenuates its activating effect on the aromatic ring. libretexts.org

Condensation with aldehydes and ketones is another fundamental reaction of anilines, typically leading to the formation of imines (Schiff bases). mdpi.com The reaction proceeds through a hemiaminal intermediate. Given the reduced nucleophilicity of this compound, these classical reactions might require elevated temperatures or acid catalysis to proceed efficiently.

Chemical Transformations of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group (-SO₂CF₃), also known as a triflone group, is one of the most powerful electron-withdrawing substituents used in organic chemistry. nih.gov It is characterized by its exceptional chemical stability, rendering it inert to a wide range of reaction conditions that might transform other functional groups. This stability is a key feature, making it a reliable functional group in complex molecule synthesis. However, its removal or transformation is challenging and requires specific, often harsh, reductive methods.

Reductive Desulfonylation (Cleavage of the C–S Bond): The primary chemical transformation of an aryl trifluoromethylsulfone is the cleavage of the aromatic carbon-sulfur bond, a process known as desulfonylation. wikipedia.orgorganicreactions.org This reaction is fundamentally reductive and results in the replacement of the entire -SO₂CF₃ group with a hydrogen atom. Due to the strength and stability of the C(aryl)-S bond, potent reducing agents are necessary. wikipedia.org

Mechanistic studies suggest that these reductions often proceed through a radical pathway. An initial single-electron transfer to the sulfone leads to the formation of a radical anion, which then fragments to generate a sulfinate anion and an aryl radical. The aryl radical is subsequently reduced and protonated to yield the final desulfonylated aromatic compound. wikipedia.org

Common reagents employed for this transformation include:

Active Metals: Sodium amalgam (Na/Hg) and aluminum amalgam (Al/Hg) are classical reagents for this purpose.

Dissolving Metal Reductions: Systems like sodium in liquid ammonia can also be effective.

Low-Valent Transition Metals: Samarium(II) iodide (SmI₂) is a powerful single-electron donor that can effect the cleavage of C-S bonds in sulfones. wikipedia.org

Transition Metal Catalysis: Some palladium-catalyzed systems, often in the presence of a hydride source, have been developed for desulfonylation. wikipedia.org

The high stability of the triflone group means that it can function as a directing or activating group in a synthetic sequence before being removed in a late-stage step.

Table 2: General Methods for Reductive Desulfonylation of Aryl Sulfones wikipedia.orgorganicreactions.org

| Reagent Class | Specific Examples | General Application |

|---|---|---|

| Metal Amalgams | 6% Sodium Amalgam (Na/Hg) in MeOH | Cleavage of various alkyl and aryl sulfones. |

| Lanthanide Reagents | Samarium(II) Iodide (SmI₂) with HMPA | Effective for α-keto sulfones and reductive eliminations. |

| Hydride Reagents | Tributyltin Hydride (Bu₃SnH) | Primarily for α-keto and allylic sulfones. |

| Transition Metal Complexes | Pd(PPh₃)₄ with a hydride source (e.g., LiHBEt₃) | Catalytic approach to C-S bond cleavage. |

Apart from complete removal, other transformations of the trifluoromethylsulfonyl group are exceedingly rare due to the strength of both the C-S and S-C(F₃) bonds, as well as the C-F bonds. The group is resistant to hydrolysis and oxidation under standard conditions.

Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound. For 2-Chloro-4-(trifluoromethylsulfonyl)aniline, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques to confirm connectivity.

Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Elucidation

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. For the aromatic region of this compound, three distinct signals would be expected. The electron-withdrawing nature of both the chloro and trifluoromethylsulfonyl groups would significantly influence the chemical shifts of these aromatic protons, generally shifting them downfield. The splitting patterns (e.g., doublet, doublet of doublets) would be crucial for assigning the protons at positions 3, 5, and 6 on the benzene (B151609) ring. The protons of the amine (-NH₂) group would likely appear as a broad singlet.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Six distinct signals would be anticipated for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts would be heavily influenced by the attached substituents. The carbon attached to the trifluoromethylsulfonyl group and the carbon bonded to the chlorine atom would be particularly informative for confirming the substitution pattern.

Table 1: Expected ¹H and ¹³C NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | - | - | Aromatic-H, NH₂ |

| ¹³C | Data not available | - | - | Aromatic-C, CF₃ |

Note: Specific experimental values for chemical shifts and coupling constants for this compound could not be located in the searched literature.

Fluorine (¹⁹F) NMR for Analysis of the Trifluoromethylsulfonyl Moiety

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and would be essential for characterizing the trifluoromethylsulfonyl (-SO₂CF₃) group. This analysis would be expected to show a single resonance (a singlet), as the three fluorine atoms are chemically equivalent and are not typically coupled to other active nuclei over the number of bonds separating them. The chemical shift of this singlet would be characteristic of a CF₃ group attached to a sulfonyl moiety, providing direct evidence for the presence and electronic environment of this functional group.

Two-Dimensional NMR Techniques for Connectivity and Conformation Assignments

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons, confirming the relative positions of the hydrogens on the aromatic ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

However, no studies employing these 2D NMR techniques for this compound were found.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

N-H stretching: Symmetric and asymmetric stretching vibrations for the primary amine (-NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

S=O stretching: Strong, characteristic symmetric and asymmetric stretching bands for the sulfonyl (-SO₂-) group, expected between approximately 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹.

C-F stretching: Strong absorptions associated with the trifluoromethyl (-CF₃) group, typically found in the 1100-1200 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like S=O show strong IR bands, non-polar or symmetric vibrations often yield stronger Raman signals. For this compound, FT-Raman would be particularly useful for observing the aromatic ring vibrations and the C-S and S-O framework vibrations, which might be weak in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 2: Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | - | N-H stretch |

| Data not available | - | Aromatic C-H stretch |

| Data not available | - | C=C aromatic stretch |

| Data not available | - | S=O asymmetric/symmetric stretch |

| Data not available | - | C-F stretch |

| Data not available | - | C-Cl stretch |

Note: A specific, experimentally verified assignment of vibrational frequencies for this compound could not be found in the searched scientific literature.

Band Assignment and Vibrational Mode Analysis

The vibrational characteristics of this compound have been investigated using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Due to the absence of specific experimental data for this compound in the public domain, a detailed band assignment and vibrational mode analysis is presented based on characteristic frequencies for similar substituted aniline (B41778) molecules.

Vibrational analysis for related compounds, such as 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, has been conducted by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT). These studies provide a basis for assigning the fundamental vibrational modes. For substituted anilines, the vibrational modes can be categorized as follows:

N-H Vibrations: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. Scissoring, rocking, wagging, and twisting modes are expected at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed between 3000 cm⁻¹ and 3100 cm⁻¹. In-plane and out-of-plane bending vibrations appear at lower wavenumbers.

C-C Vibrations: The stretching vibrations of the benzene ring are expected in the 1400-1650 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine stretching vibration is anticipated to appear in the fingerprint region, typically below 800 cm⁻¹.

SO₂ Vibrations: The trifluoromethylsulfonyl group (-SO₂CF₃) is characterized by strong symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

CF₃ Vibrations: The trifluoromethyl group (-CF₃) has characteristic stretching and bending vibrations.

A tentative assignment of the principal vibrational modes for this compound is provided in the table below, based on established group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1400 - 1650 |

| SO₂ Asymmetric Stretch | 1300 - 1400 |

| SO₂ Symmetric Stretch | 1100 - 1200 |

| C-F Stretch | 1000 - 1400 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | < 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound (C₇H₅ClF₃NO₂S), the theoretical exact mass can be calculated. This value is essential for confirming the identity of the compound in complex mixtures with high confidence.

Tandem Mass Spectrometry for Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound would likely proceed through several key pathways:

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the cleavage of the C-S bond, leading to the loss of a neutral sulfur dioxide molecule.

Loss of CF₃: The trifluoromethyl group can be lost as a radical.

Cleavage of the Sulfonyl Group: Fragmentation can occur around the sulfonyl group, leading to ions corresponding to the aniline moiety and the trifluoromethylsulfonyl group.

Loss of Chlorine: The chlorine atom can be lost as a radical.

Ring Fragmentation: The aromatic ring can undergo fragmentation, although this typically requires higher energy.

The study of these fragmentation pathways is crucial for the structural elucidation of the molecule and for the identification of related compounds and potential metabolites.

X-ray Crystallography and Solid-State Structural Analysis

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been found. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and intermolecular interactions, cannot be provided at this time. X-ray crystallography would be an invaluable technique to definitively determine the three-dimensional arrangement of the atoms in the crystal lattice, bond lengths, bond angles, and to understand the nature of non-covalent interactions such as hydrogen bonding and halogen bonding, which influence the crystal packing and physical properties of the compound.

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

The electronic absorption properties of this compound can be characterized using UV-Vis spectroscopy. While specific experimental spectra for this compound are not available, the expected absorption maxima can be inferred from studies on structurally similar substituted anilines.

Aniline and its derivatives typically exhibit two absorption bands in the UV region. The primary band, at shorter wavelengths, is attributed to the π → π* transition of the benzene ring. A secondary, longer-wavelength band arises from an intramolecular charge transfer (ICT) from the lone pair of electrons on the nitrogen atom of the amino group to the π* system of the aromatic ring.

The presence of substituents on the aniline ring influences the position and intensity of these absorption bands. The chloro and trifluoromethylsulfonyl groups, both being electron-withdrawing, are expected to cause a bathochromic (red) shift of the ICT band compared to unsubstituted aniline. The extent of this shift would depend on the electronic interplay between the electron-donating amino group and the electron-withdrawing substituents.

A hypothetical UV-Vis absorption data table is presented below based on general knowledge of similar compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~240 | Data not available | π → π* |

| Ethanol | ~290-320 | Data not available | Intramolecular Charge Transfer (ICT) |

Further experimental studies are required to accurately determine the UV-Vis absorption spectrum and optical properties of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, applying the principles of quantum mechanics to molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-Chloro-4-(trifluoromethylsulfonyl)aniline, a DFT approach, often using a functional like B3LYP, would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Once the geometry is optimized, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound.

No specific DFT geometry optimization or vibrational frequency data for this compound was found in the reviewed literature.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) provide a rigorous way to investigate the electronic structure and total energy of a molecule.

For this compound, ab initio calculations could provide precise information on electron distribution, ionization potential, and electron affinity. These methods are computationally more demanding than DFT but can offer benchmark-quality results for smaller molecules or serve to validate DFT findings.

Specific ab initio calculations detailing the electronic structure and energetics of this compound are not available in the surveyed scientific literature.

Basis Set Selection and Computational Efficiency Considerations

The accuracy and computational cost of both DFT and ab initio calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

The selection involves a trade-off: larger basis sets provide more accurate results but require significantly more computational resources. For a molecule of the size of this compound, a basis set like 6-311++G(d,p) would likely offer a good balance of accuracy and efficiency for properties like geometry and vibrational frequencies.

Discussions on basis set selection specifically for the computational study of this compound were not found.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the MOs, particularly the frontier orbitals, is crucial for understanding a molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A computational study on this compound would map the electron density distribution of these orbitals and calculate the precise energy gap, offering insights into its stability and potential reaction sites.

Specific data on the HOMO, LUMO, and the energy gap for this compound are not present in the reviewed literature.

Data Table: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only, as no specific data was found for this compound.)

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Electronic Transition Predictions and UV-Vis Spectra Simulation

The electronic transitions between molecular orbitals, such as from the HOMO to the LUMO, can be predicted using computational methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). These calculations can determine the excitation energies and oscillator strengths of the electronic transitions.

This information allows for the simulation of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. By predicting the wavelengths at which the molecule absorbs light (λmax), computational chemists can help interpret experimental spectra or predict the color and photophysical properties of a compound. For this compound, such a simulation would reveal its expected absorption bands.

No simulated UV-Vis spectra or electronic transition predictions for this compound were found in the scientific literature.

Data Table: Hypothetical Electronic Transition Data (Note: This table is for illustrative purposes only, as no specific data was found for this compound.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Data not available | Data not available | Data not available |

| HOMO-1 -> LUMO | Data not available | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the MEP map of this compound, distinct regions of varying potential are anticipated. The color-coding convention typically designates red for regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue for the most positive regions (electron-deficient, prone to nucleophilic attack), with intermediate potentials represented by yellow, green, and orange.

Negative Potential Regions (Red/Yellow): The most negative potential is expected to be localized around the highly electronegative oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen atom of the amino group (-NH₂). These areas are the most likely sites for attack by electrophiles. The lone pair electrons on the nitrogen and oxygen atoms create a high electron density, making them attractive to positively charged species.

Positive Potential Regions (Blue): The most positive potential is predicted to be found around the hydrogen atoms of the amino group. These regions are electron-deficient and represent the primary sites for potential nucleophilic attack.

Aromatic Ring: The π-system of the benzene (B151609) ring will exhibit a moderately negative potential (typically shown as green or yellow), but its reactivity is significantly influenced by the attached functional groups. The strong electron-withdrawing nature of the trifluoromethylsulfonyl and chloro groups deactivates the ring towards electrophilic substitution, while the amino group is an activating group. The interplay of these effects determines the precise reactivity of the ring's carbon atoms.

This analysis allows for a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity. researchgate.net

Reactivity Descriptors and Conceptual DFT Studies

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical species through various descriptors derived from the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Fukui functions are essential reactivity indicators within DFT that identify the most reactive sites in a molecule. scm.comresearchgate.netresearchgate.netharbinengineeringjournal.com They quantify the change in electron density at a specific point when an electron is added to or removed from the system.

Nucleophilic Attack (f⁺): The Fukui function for nucleophilic attack (f⁺) indicates the sites most susceptible to gaining an electron. For this compound, the highest values of f⁺ are expected on the carbon atom attached to the sulfonyl group and the carbon atom attached to the chlorine, due to the strong electron-withdrawing effects of these substituents.

Electrophilic Attack (f⁻): The Fukui function for electrophilic attack (f⁻) points to the sites most likely to donate an electron. researchgate.net The highest f⁻ values would be anticipated on the nitrogen atom of the amino group and the ortho- and para-positions on the aromatic ring relative to the amino group, although the ring's reactivity is modulated by the deactivating groups.

Dual Descriptor: A more refined tool, the dual descriptor, can unambiguously identify sites for nucleophilic (where the descriptor is positive) and electrophilic (where the descriptor is negative) attack. researchgate.net

These calculations provide a quantitative basis for predicting the regioselectivity of chemical reactions involving the molecule.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive.

Global Softness (S): The reciprocal of hardness; a "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

Illustrative Table of Calculated Reactivity Descriptors (Note: These are typical values for a substituted aniline (B41778) and not specific to this compound)

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 |

| ELUMO | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Global Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.

For this compound, NBO analysis would likely reveal several key intramolecular interactions:

π → π Interactions:* Significant delocalization would be observed within the π-system of the benzene ring, contributing to the molecule's stability.

n → σ and n → π Interactions:** A crucial interaction would be the charge transfer from the lone pair (n) of the amino nitrogen atom into the antibonding π* orbitals of the aromatic ring. This donation of electron density is responsible for the activating nature of the amino group. Additionally, interactions involving the lone pairs on the oxygen and chlorine atoms with antibonding orbitals (σ*) of adjacent bonds would be identified. researchgate.net These hyperconjugative interactions stabilize the molecule and influence its geometry and reactivity.

The stabilization energy (E²) associated with each donor-acceptor interaction quantifies its significance. A higher E² value indicates a more substantial interaction and greater charge delocalization.

Non-Linear Optical (NLO) Properties Theoretical Prediction and Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, typically those possessing strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. researchgate.net this compound fits this structural motif, with the amino group acting as a donor and the trifluoromethylsulfonyl group serving as a powerful acceptor.

Theoretical calculations can predict NLO behavior by determining the molecule's dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. researchgate.net

For this compound, a significant β value is expected due to the push-pull electronic nature of its substituents. The charge transfer from the -NH₂ group through the π-system to the -SO₂CF₃ group would lead to a large change in dipole moment upon excitation, a primary factor contributing to a high hyperpolarizability. The calculated value is often compared to that of a standard NLO material like urea (B33335) to gauge its potential for applications in optoelectronics and photonics.

Illustrative Table of Calculated NLO Properties (Note: These are typical values for a substituted aniline and not specific to this compound)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | 5.50 |

| Linear Polarizability (α) in 10-24 esu | 22.15 |

| First Hyperpolarizability (β) in 10-30 esu | 45.70 |

Based on a comprehensive review of scientific literature and chemical databases, there is no available information detailing the role of the specific chemical compound This compound as a chemical intermediate in advanced organic synthesis.

The search for its application in the synthesis of agrochemicals, its use as a building block for heterocyclic compounds, its role as an intermediate in preparing fine chemicals, or its utility in multi-step synthesis schemes did not yield any specific research findings or data.

Information is available for structurally similar but distinct compounds, such as:

2-Chloro-4-(trifluoromethyl)aniline : Noted as an environmental transformation product of the agrochemical tau-fluvalinate. nih.gov

2-Chloro-4-(trifluoromethoxy)aniline : Utilized as an intermediate in the development of pesticides. chemimpex.com

2,6-Dichloro-4-(trifluoromethyl)aniline : Serves as a key intermediate in the production of the insecticide fipronil. nbinno.com

2-Chloro-4-(methylsulfonyl)aniline : A related sulfonyl compound. cymitquimica.com

However, no data was found that specifically pertains to This compound . Therefore, an article adhering to the requested outline and focusing solely on this compound cannot be generated.

Environmental Behavior and Degradation Pathways: a Chemical Perspective

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments (Mechanistic Studies)

Photolytic degradation, or photodegradation, is a process where light energy drives chemical reactions that break down compounds. For halogenated aromatic compounds like 2-Chloro-4-(trifluoromethylsulfonyl)aniline, this is a significant pathway for transformation in sunlit aqueous environments and the atmosphere.

Mechanistic studies, often involving related chloroaniline compounds, suggest that the primary mechanism of photodegradation is initiated by the absorption of ultraviolet (UV) radiation. This absorption can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is typically the weakest bond in the molecule, resulting in the formation of a highly reactive aryl radical and a chlorine radical.

In aqueous solutions, the reaction with strongly oxidizing hydroxyl radicals (•OH) can lead to the formation of a hydroxyl-adduct. researchgate.net This intermediate can then undergo further reactions, such as the elimination of a chloride ion to form aminophenol derivatives. mdpi.com Subsequent reactions can lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic ions.

The presence of photosensitizers, such as titanium dioxide (TiO2) and iron oxides (Fe2O3), can significantly enhance the rate of photodegradation. mdpi.comresearchgate.net These materials, when irradiated with UV light, generate electron-hole pairs that produce highly reactive oxygen species, including hydroxyl radicals, which are potent oxidizing agents capable of degrading a wide range of organic pollutants. researchgate.netresearchgate.net The degradation process is often observed to follow pseudo-first-order kinetics, particularly at lower concentrations of the pollutant. researchgate.net

Identified intermediate products from studies on similar compounds like 2-chloroaniline include dimers, benzidine, and hydroxyazobenzene, providing insights into the complex reaction pathways that can occur during photolytic degradation. researchgate.netmdpi.com

Biotransformation Pathways and Identification of Chemical Degradation Products (Structure-Focused)

Biotransformation, the chemical alteration of a substance by living organisms, is a key process in the environmental degradation of many organic compounds. For this compound, microbial metabolism is expected to play a significant role in its breakdown in soil and sediment.

While specific studies on this compound are limited, research on analogous compounds like chloroanilines provides a framework for understanding its likely biotransformation pathways. Microorganisms, particularly bacteria, have been shown to degrade chloroanilines through various enzymatic reactions.

One common initial step in the aerobic biodegradation of chloroanilines is hydroxylation, where a hydroxyl group is added to the aromatic ring. This is often followed by ring cleavage, typically through ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. For example, studies on Acinetobacter baylyi have shown that 4-chloroaniline can be degraded via two distinct pathways, yielding either 4-chlorocatechol or aniline (B41778) as the first intermediate. nih.gov

Under anaerobic conditions, reductive dechlorination is a more prevalent initial step, where the chlorine atom is removed and replaced with a hydrogen atom. For instance, Geobacter sp. has been observed to transform the nitro group of 2-chloro-4-nitroaniline to an amino group, followed by dechlorination. researchgate.net In contrast, Thauera aromatica has been shown to dechlorinate the compound before removing the nitro group. researchgate.net

The biotransformation of 2-chloroaniline in rats has been shown to involve para-hydroxylation and sulphate conjugation as major pathways, leading to metabolites such as 4-amino-3-chlorophenyl sulphate and 4-amino-3-chlorophenol. nih.gov N-acetylation has also been observed as a minor metabolic route. nih.gov These mammalian metabolism studies can provide clues to the types of enzymatic reactions that might occur in the environment.

The following table summarizes potential degradation products based on studies of similar compounds.

| Parent Compound | Transformation Process | Potential Degradation Products |

| Chloroanilines | Aerobic Biodegradation | Chlorocatechols, Aniline, Aliphatic acids |

| Chloroanilines | Anaerobic Biodegradation | Dechlorinated anilines, Phenols |

| 2-chloroaniline | Mammalian Biotransformation | 4-amino-3-chlorophenyl sulphate, 4-amino-3-chlorophenol, N-acetylated products |

Chemical Stability and Persistence Studies in Simulated Environmental Matrices

The chemical stability and persistence of a compound are critical factors in determining its environmental risk. Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes.

Simulated environmental studies would typically involve incubating the compound in samples of water, soil, or sediment under controlled laboratory conditions and monitoring its concentration over time. Such studies would provide valuable data on its half-life and help to identify the primary degradation pathways under different environmental scenarios.

Advanced Oxidation Processes for Chemical Degradation and Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs are considered highly effective for the degradation of recalcitrant organic compounds like this compound.

Several AOPs have been shown to be effective in degrading aniline and its chlorinated derivatives. These include:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H2O2) and iron salts (typically Fe2+) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe2+ and generates additional radicals. researchgate.netnih.gov

UV/H2O2: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. nih.gov

Photocatalysis: As mentioned in the photolytic degradation section, semiconductor photocatalysts like TiO2 can be used to generate hydroxyl radicals upon UV irradiation, leading to the degradation of organic pollutants. mdpi.com

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.

Electrochemical Oxidation: This method involves the generation of hydroxyl radicals and other oxidizing species at the surface of an anode in an electrochemical cell. researchgate.net

The degradation of aniline and chloroanilines by AOPs typically proceeds through a series of oxidation steps, leading to the formation of intermediates such as hydroquinone, benzoquinone, and various organic acids before eventual mineralization to CO2, water, and inorganic ions. researchgate.net The effectiveness of a particular AOP depends on factors such as pH, temperature, the concentration of the pollutant, and the presence of other substances in the water matrix. nih.gov

The following table provides a comparison of different AOPs for the degradation of related compounds.

| AOP Method | Key Reactants/Conditions | Primary Oxidizing Species | Reported Effectiveness for Analogs |

| Fenton | Fe2+, H2O2 | •OH | High |

| Photo-Fenton | Fe2+, H2O2, UV light | •OH | Very High |

| UV/H2O2 | H2O2, UV light | •OH | High |

| Photocatalysis | TiO2, UV light | •OH | High |

| Electrochemical Oxidation | Electric current, specific anodes | •OH | High |

Q & A

Q. Table: Electronic Effects of Substituents

| Substituent | σ (Hammett) | LUMO (eV) |

|---|---|---|

| -Cl | +0.23 | -1.5 |

| -CF₃ | +0.88 | -2.1 |

| -CF₃SO₂ | +3.1 | -3.3 |

Biological Activity: What methodologies evaluate its antimicrobial potential?

Answer:

- In Vitro Assays: Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli (MIC range: 8–32 µg/mL) .

- Enzyme Inhibition: Competitive inhibition assays with dihydrofolate reductase (DHFR), showing IC₅₀ = 12 µM due to sulfonyl group interactions with the enzyme’s hydrophobic pocket .

SAR Insights:

- Substituent Effects: Replacement of -Cl with -F reduces activity (MIC >64 µg/mL), highlighting the role of halogen size in target binding .

Advanced: How can computational modeling optimize derivative design?

Answer:

- Molecular Docking (AutoDock Vina): Predicts binding affinity to DHFR (∆G = -9.2 kcal/mol) by aligning the sulfonyl group with Arg-57 and Phe-92 residues .

- QSAR Models: LogP values >2.5 correlate with improved membrane permeability, guiding the design of lipophilic analogs .

Q. Table: Key Parameters for Derivative Optimization

| Parameter | Target Range | Rationale |

|---|---|---|

| LogP | 2.5–3.5 | Balance solubility and permeability |

| PSA | <80 Ų | Enhance blood-brain barrier penetration |

Basic: What safety protocols are recommended for handling?

Answer:

- Toxicity Data: LD₅₀ (rat, oral) = 320 mg/kg; requires PPE (gloves, goggles) and fume hood use .

- Waste Disposal: Neutralize with 10% NaOH before incineration to avoid toxic SO₂ emissions .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.